RecG protein is sourced from the bacterium Escherichia coli, specifically the K-12 substrain MG1655. It is classified under the enzyme category of ATP-dependent helicases, which utilize energy from ATP hydrolysis to facilitate the unwinding of DNA . The protein consists of 693 amino acids and is located in the cytosol of the bacterial cell .
The synthesis of RecG protein can be achieved through various methods, including:
The purification of RecG can be performed using affinity chromatography techniques, often taking advantage of tags such as His-tags or GST-tags that facilitate isolation from cell lysates .
RecG protein has a well-characterized structure that includes several functional domains essential for its helicase activity. The crystal structure reveals that it forms a monomeric unit with specific binding sites for ATP and DNA substrates. The helicase domain is crucial for its ability to unwind double-stranded DNA, while additional domains contribute to substrate recognition and binding affinity .
Key structural features include:
The structural data available through databases like UniProt provides insights into its amino acid sequence and functional motifs that are critical for its activity .
The mechanism by which RecG operates involves several key steps:
This process is crucial for preventing excessive levels of single-stranded DNA, which can lead to mutagenesis if not properly managed .
RecG protein exhibits several notable physical and chemical properties:
These properties are critical for understanding how RecG functions within cellular environments and how it can be manipulated in laboratory settings .
RecG protein has significant applications in various scientific fields:
RecG is a monomeric superfamily 2 (SF2) DNA helicase conserved across bacteria and plants. Its multidomain structure comprises three distinct regions:
Table 1: Functional Domains of RecG Protein
Domain | Residue Range | Key Structural Features | Primary Functions |
---|---|---|---|
N-terminal Wedge | 1–350 | Greek key motif, β-hairpin | Branch point recognition, strand separation |
Helicase Domain 2 | 351–549 | SF2 motifs I, Ia, II, III | ATP binding, nucleotidic activity |
Helicase Domain 3 | 550–780 | SF2 motifs IV–VI, TRG motif | DNA translocation, ATP hydrolysis |
C-terminal Hook | 730–780 | α-helical linker | Interdomain coordination |
The crystal structure of Thermotoga maritima RecG bound to a model replication fork (PDB: 1GM5) reveals how RecG engages stalled forks [4] [5]:
The C-terminal region (Domains 2–3) harbors the helicase core, with key residues directly impacting ATPase and unwinding activities:
RecG undergoes nucleotide-dependent conformational changes critical for DNA remodeling:
Table 2: Conformational States of RecG During Catalysis
State | Structural Features | Functional Role |
---|---|---|
Apo (no ATP/DNA) | α-helix-rich wedge; flexible motor domains | Inactive, autoinhibited |
ATP-bound | β-strand formation in motor domains | Pre-translocation state |
DNA-bound | ATPase-C lobe displaced; TRG loop engaged with DNA | Fork recognition, duplex bending |
ATP hydrolysis | Cleft closure between ATPase N/C lobes | dsDNA translocation, fork reversal |
Concluding RemarksRecG’s domain architecture exemplifies a specialized molecular machine that couples ATP-driven translocation to replication fork remodeling. Its wedge domain acts as a structural scaffold for branch recognition, while the SF2 motor enables forceful dsDNA translocation. Conformational plasticity—modulated by DNA, ATP, and protein partners like SSB—underpins RecG’s role in genome stability. Future structural studies of full-length RecG bound to extensive duplex DNA will refine models of its translocation mechanism.
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